molecular formula C17H20N2OS B5877333 N-isobutyl-N'-(2-phenoxyphenyl)thiourea

N-isobutyl-N'-(2-phenoxyphenyl)thiourea

Cat. No. B5877333
M. Wt: 300.4 g/mol
InChI Key: VEIADZQPWYBVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-N'-(2-phenoxyphenyl)thiourea, commonly known as IBPT, is a chemical compound that has been widely used in scientific research due to its unique properties. IBPT is a thiourea derivative that belongs to the class of compounds known as plant growth regulators. It has been extensively studied for its potential applications in agriculture, medicine, and environmental science.

Mechanism of Action

The mechanism of action of IBPT is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins. In plants, IBPT has been shown to inhibit the activity of the enzyme nitrate reductase, which is involved in nitrogen metabolism. In animals, IBPT has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
IBPT has been shown to have a number of biochemical and physiological effects. In plants, it has been shown to stimulate the activity of certain enzymes involved in photosynthesis and nitrogen metabolism. In animals, it has been shown to reduce inflammation and pain, and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

IBPT has several advantages as a research tool. It is relatively easy to synthesize and purify, and is stable under a wide range of conditions. It also has a number of potential applications in various fields, making it a versatile compound for research.
However, there are also some limitations to the use of IBPT in lab experiments. It can be toxic at high concentrations, and its effects can be variable depending on the species and tissue being studied. It also has limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several areas of future research that could be explored with IBPT. In agriculture, further studies could be conducted to optimize the use of IBPT as a plant growth regulator and herbicide. In medicine, more research is needed to fully understand the mechanism of action of IBPT and to explore its potential therapeutic applications. In environmental science, IBPT could be further investigated as a chelating agent for heavy metal removal and as a potential tool for wastewater treatment. Overall, IBPT has great potential for further research and development in a variety of fields.

Synthesis Methods

The synthesis of IBPT involves the reaction of isobutylamine with 2-phenoxyaniline in the presence of thiourea. The reaction takes place under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

IBPT has been widely used in scientific research due to its potential applications in various fields. In agriculture, IBPT has been shown to stimulate plant growth and improve crop yields. It has also been used as a herbicide and fungicide to control weed growth and fungal infections.
In medicine, IBPT has been investigated for its potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic properties, and has been used to treat conditions such as arthritis and chronic pain. IBPT has also been studied for its potential anticancer effects, and has been shown to inhibit the growth of cancer cells in vitro.
In environmental science, IBPT has been used as a chelating agent to remove heavy metals from contaminated soil and water. It has also been investigated for its potential use in wastewater treatment.

properties

IUPAC Name

1-(2-methylpropyl)-3-(2-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13(2)12-18-17(21)19-15-10-6-7-11-16(15)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIADZQPWYBVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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